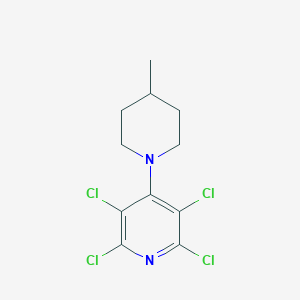

![molecular formula C22H17N3O3 B395433 5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 300390-17-4](/img/structure/B395433.png)

5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

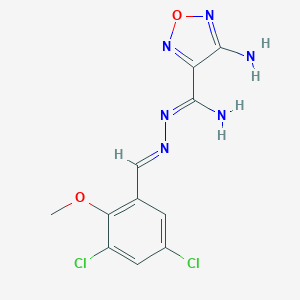

5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound with a fused pyrazolo-benzoxazine ring system. It contains a nitrophenyl group and a phenyl group, contributing to its aromatic character. The molecular formula is C22H16ClN3O3 , and its molecular weight is approximately 405.844 g/mol .

Molecular Structure Analysis

The molecular structure of 5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine consists of a central pyrazolo-benzoxazine core. The nitrophenyl and phenyl groups are attached to this core, contributing to its overall stability and reactivity. The detailed arrangement of atoms and bonds can be visualized using molecular modeling software or spectroscopic techniques .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound has potential applications in pharmaceutical research due to its structural similarity to other benzoxazine derivatives known for their biological activities. The presence of a nitrophenyl group could imply possible use in synthesizing drugs with analgesic or muscle relaxant properties .

Material Science

In material science, the compound could be explored for the development of new polymeric materials. Its benzoxazine ring system is a precursor for high-performance thermosetting polymers, which are valuable in creating heat-resistant plastics and coatings .

Optoelectronics

The nitrophenyl group within this compound suggests potential applications in optoelectronic devices. Compounds with similar structures have been used to synthesize polymers with optoelectrical properties suitable for polymer light-emitting diodes (PLEDs) .

Nonlinear Optics

The compound’s structure indicates it could be useful in nonlinear optical studies. Derivatives of similar compounds have been evaluated for their optical limiting behavior and nonlinear optical responses, which are crucial for developing optical switches and modulators .

Chemical Synthesis

It can serve as a building block in chemical synthesis, particularly in the construction of complex molecules with specific configurations due to its rigid and planar structure, which can lead to highly selective reactions .

Analytical Chemistry

The compound’s unique structure makes it a candidate for use as a standard in analytical methods such as mass spectrometry or chromatography, aiding in the identification and quantification of similar compounds .

Catalysis

Due to the presence of reactive functional groups, this compound could be investigated as a potential ligand in catalytic systems, possibly enhancing the efficiency of certain chemical reactions .

Environmental Science

Lastly, the compound’s potential for forming polymers might be explored for environmental applications, such as creating absorbent materials for oil spill cleanups or as a component in sensors for detecting environmental pollutants .

Mecanismo De Acción

Mode of Action

It is known that benzoxazine compounds can act as latent catalyst systems . These catalysts remain dormant at room temperature but become activated during heating . This activation could potentially lead to interactions with target molecules, resulting in biochemical changes.

Biochemical Pathways

Benzoxazine compounds are known to undergo ring-opening polymerization , which could potentially affect various biochemical pathways

Result of Action

It is known that benzoxazine compounds can form high-performance thermosetting polymers , suggesting potential applications in various industrial fields.

Action Environment

The action of 5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be influenced by various environmental factors. For instance, the activation of benzoxazine catalysts is temperature-dependent . Therefore, the temperature of the environment could significantly influence the compound’s action, efficacy, and stability. Other environmental factors, such as pH and the presence of other molecules, could also play a role.

Propiedades

IUPAC Name |

5-(2-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c26-25(27)19-12-6-4-11-17(19)22-24-20(16-10-5-7-13-21(16)28-22)14-18(23-24)15-8-2-1-3-9-15/h1-13,20,22H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXREEPWQOPTQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395356.png)

![2-(4-Bromophenyl)-2-oxoethyl 7-[(phenylsulfonyl)amino]heptanoate](/img/structure/B395359.png)

![Butyl 2-chloro-5-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395360.png)

![Propyl 5-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-2-chlorobenzoate](/img/structure/B395363.png)

![5-(3-bromophenyl)-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B395366.png)

![[4-(3-Fluoro-4-methoxy-benzenesulfonyl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B395369.png)

![2,3,5-trichloro-4-[(pentafluoroethyl)sulfanyl]-6-{(2E)-2-[2-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}pyridine](/img/structure/B395370.png)

![4-chloro-N-(4-ethoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B395373.png)